2-Bromo-4-chlorobenzhydrazide
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Overview
Description
2-Bromo-4-chlorobenzhydrazide is an organic compound with the molecular formula C₇H₆BrClN₂O. It is a derivative of benzhydrazide, where the benzene ring is substituted with bromine and chlorine atoms at the 2 and 4 positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chlorobenzhydrazide typically involves the reaction of 2-bromo-4-chlorobenzoic acid with hydrazine. The process can be carried out under an inert atmosphere, such as argon, to prevent unwanted side reactions. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as 1,1’-carbonyldiimidazole and 4-dimethylaminopyridine. The mixture is stirred at elevated temperatures, around 70°C, for several hours to ensure complete reaction .
Industrial Production Methods
For industrial-scale production, the process may be optimized to improve yield and reduce costs. This can involve the use of more efficient catalysts, alternative solvents, and optimized reaction conditions to ensure scalability and environmental compliance. The industrial methods aim to achieve high purity and yield while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chlorobenzhydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzhydrazides, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
2-Bromo-4-chlorobenzhydrazide has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as intermediates in the synthesis of drugs.
Material Science: It is utilized in the preparation of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Bromo-4-chlorobenzhydrazide involves its interaction with specific molecular targets. The bromine and chlorine atoms on the benzene ring can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect biological pathways, making the compound useful in medicinal chemistry for drug development .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-chlorobenzaldehyde: A related compound with similar substituents but different functional groups.
4-Bromo-2-chlorobenzhydrazide: Another similar compound with the bromine and chlorine atoms in different positions on the benzene ring.
Uniqueness
2-Bromo-4-chlorobenzhydrazide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
2-bromo-4-chlorobenzohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClN2O/c8-6-3-4(9)1-2-5(6)7(12)11-10/h1-3H,10H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHFCZDTCHVFRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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